Antihypertensive Efficacy Equivalent to Minoxidil in Severe Hypertension
In a direct head-to-head crossover clinical trial of 18 patients with severe hypertension, Carprazidil demonstrated equivalent blood pressure-lowering efficacy to the established vasodilator minoxidil. The reduction in supine and upright blood pressure was not significantly different between the two agents [1].
| Evidence Dimension | Blood Pressure Reduction (Supine/Upright) |
|---|---|
| Target Compound Data | Carprazidil (mean dose 88 mg/day): Reduced supine BP from 189/113 mmHg to 149/95 mmHg (-18% / -17%) |
| Comparator Or Baseline | Minoxidil (mean dose 20 mg/day): Reduced supine BP from baseline to 154/95 mmHg (-17% / -15%) |
| Quantified Difference | Difference in systolic BP reduction: 1 percentage point; Difference in diastolic BP reduction: 2 percentage points. Both are not statistically significant. |
| Conditions | Crossover study in 18 hypertensive patients inadequately controlled on 2-4 conventional drugs; treatment duration 5-6 months. |
Why This Matters
Establishes Carprazidil as a potent, clinically equivalent antihypertensive agent to minoxidil, making it a valid substitute for studies where minoxidil's other effects (e.g., severe hypertrichosis) are confounding factors.
- [1] Bianchetti, M.G., Weidmann, P., Boehringer, K., Link, L., Schiffl, H., Beretta-Piccoli, C., & Colombo, J.P. (1982). Comparative evaluation of the new vasodilator carprazidil and minoxidil in the treatment of moderate to severe hypertension. European Journal of Clinical Pharmacology, 23(6), 483-489. DOI: 10.1007/BF00637493. View Source
